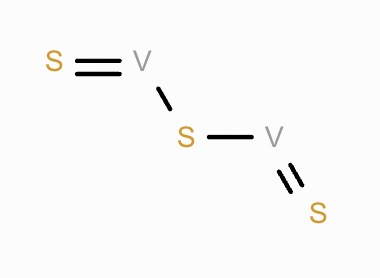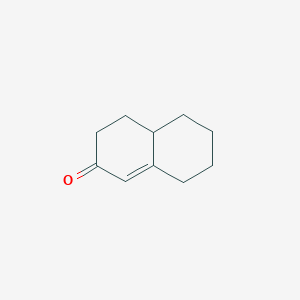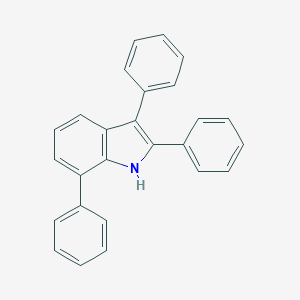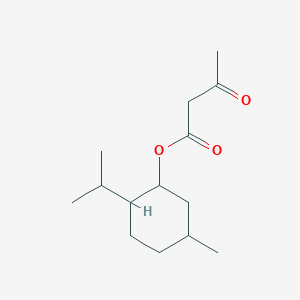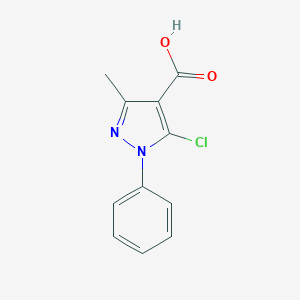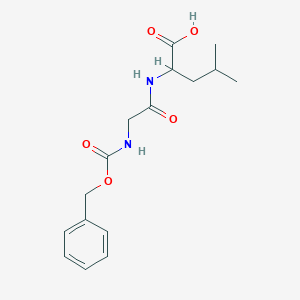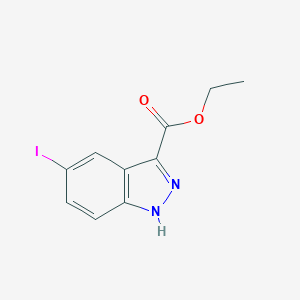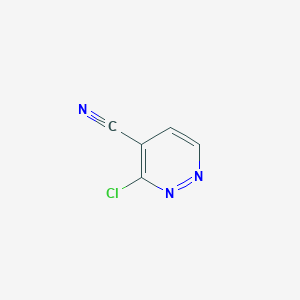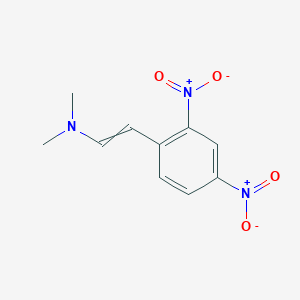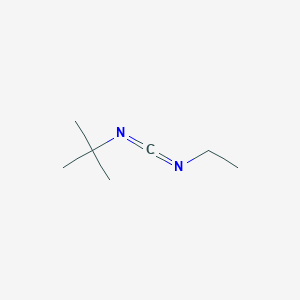
1-tert-Butyl-3-ethylcarbodiimide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-tert-Butyl-3-ethylcarbodiimide” is a chemical compound with the linear formula (CH3)3CN=C=NC2H5 . It has a molecular weight of 126.20 . It is used as a reactant for guanylation of amines, synthesis of tantalum dimethylamido diamidato and guanidinato complexes for CVD of nitride thin films, and preparation of titanium amidinate guanidinate alkylamide complex precursors for HfO2 films .
Synthesis Analysis
The synthesis of “1-tert-Butyl-3-ethylcarbodiimide” has been studied in the context of sustainable peptide synthesis . The compound has been used in TBEC/Oxyma couplings in an environmentally sensible solvent . The quality of TBEC in the couplings has been assessed, along with its cost, hazards associated with its use, sustainability of the route of synthesis, and the potential impact of impurities in the reagent on the synthesis .
Molecular Structure Analysis
The molecular structure of “1-tert-Butyl-3-ethylcarbodiimide” is represented by the linear formula (CH3)3CN=C=NC2H5 .
Chemical Reactions Analysis
“1-tert-Butyl-3-ethylcarbodiimide” is used in various chemical reactions. It is a reactant for guanylation of amines, synthesis of tantalum dimethylamido diamidato and guanidinato complexes for CVD of nitride thin films, and preparation of titanium amidinate guanidinate alkylamide complex precursors for HfO2 films .
Physical And Chemical Properties Analysis
“1-tert-Butyl-3-ethylcarbodiimide” is a liquid at room temperature . It has a density of 0.814 g/mL at 25 °C and a boiling point of 137-139 °C . The refractive index is n20/D 1.432 .
科学的研究の応用
Guanylation of Amines
1-tert-Butyl-3-ethylcarbodiimide is used as a reactant for the guanylation of amines . This process involves the reaction of amines with guanylating agents to form guanidines, which are important in various fields of chemistry and biology.
Synthesis of Tantalum Dimethylamido Diamidato and Guanidinato Complexes
This compound is used in the synthesis of tantalum dimethylamido diamidato and guanidinato complexes . These complexes are used for chemical vapor deposition (CVD) of nitride thin films, which have applications in the semiconductor industry.
Preparation of Titanium Amidinate Guanidinate Alkylamide Complex Precursors
1-tert-Butyl-3-ethylcarbodiimide is used in the preparation of titanium amidinate guanidinate alkylamide complex precursors . These precursors are used for the deposition of HfO2 films, which are used in the fabrication of microelectronic devices.
Ketene Cycloadditions
This compound is used in ketene cycloadditions . Ketenes are highly reactive species that can undergo cycloaddition reactions with various types of compounds to form cyclic products. These reactions are important in the synthesis of complex organic molecules.
Hydroamination of Carbodiimides
1-tert-Butyl-3-ethylcarbodiimide is used in the hydroamination of carbodiimides . This process involves the addition of an amine to a carbodiimide to form a substituted urea. This reaction is used in the synthesis of various organic compounds.
Formation of Homogenous Metal Catalysts
This compound is used to form homogenous metal catalysts . These catalysts are used in the Ziegler-Natta stereospecific isotactic polymerization, a process used to produce stereoregular polymers, which have applications in the plastics industry.
作用機序
Target of Action
The primary target of 1-tert-Butyl-3-ethylcarbodiimide (TBEC) is the amine group in peptide synthesis . It is used as a coupling reagent in the guanylation of amines in the presence of a metal catalyst .
Mode of Action
TBEC interacts with its targets by forming a reactive intermediate that can couple with amines to form a peptide bond . This process is facilitated by the presence of a metal catalyst .
Biochemical Pathways
TBEC is involved in the peptide synthesis pathway, specifically in the formation of peptide bonds. It is used in the guanylation of amines, which is a crucial step in peptide synthesis . The use of TBEC in this process minimizes racemization, precipitation, and radical-induced side reactions .
Result of Action
The result of TBEC’s action is the formation of peptide bonds with minimal side reactions. This leads to the successful synthesis of peptides with high purity . It is also used to form homogeneous metal catalysts to be employed in the Ziegler-Natta stereospecific isotactic polymerization .
Action Environment
The action of TBEC can be influenced by environmental factors such as the solvent used and the presence of impurities in the reagent . For example, TBEC/Oxyma-mediated peptide couplings in NBP/EtOAc (1:4) proceeded with minimal racemization, free of precipitation, and radical side reactions irrespective of TBEC quality . These results hold great promise for broad adoption of TBEC/Oxyma in suitable green media as a coupling strategy for sustainable peptide synthesis from an R&D lab to a manufacturing plant .
Safety and Hazards
“1-tert-Butyl-3-ethylcarbodiimide” is classified as a flammable liquid and vapor (H226), and it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
将来の方向性
The future directions of “1-tert-Butyl-3-ethylcarbodiimide” involve its use in sustainable peptide synthesis . The focus is not only on the performance of TBEC in the couplings but also on its cost, hazards associated with its use, sustainability of the route of synthesis, the end of life strategies, as well as the potential impact of impurities in the reagent on the synthesis . The results hold great promise for broad adoption of TBEC/Oxyma in suitable green media as a coupling strategy for sustainable peptide synthesis from an R&D lab to a manufacturing plant .
特性
InChI |
InChI=1S/C7H14N2/c1-5-8-6-9-7(2,3)4/h5H2,1-4H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTNYCDVWRSOCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C=NC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404675 |
Source


|
| Record name | 1-tert-Butyl-3-ethylcarbodiimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-Butyl-3-ethylcarbodiimide | |
CAS RN |
1433-27-8 |
Source


|
| Record name | 1-tert-Butyl-3-ethylcarbodiimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-Butyl-3-ethylcarbodiimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

